N-Methyl-1-pyridin-2-ylpropan-1-amine

Lipophilicity Drug Design Physicochemical Property

N-Methyl-1-pyridin-2-ylpropan-1-amine (CAS: 959238-83-6) is a tertiary amine featuring a pyridine ring substituted at the 2-position with a propan-1-amine chain containing a secondary methylamino group. Its molecular formula is C₉H₁₄N₂ with a molecular weight of 150.22 g/mol.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 959238-83-6
Cat. No. B1419301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-pyridin-2-ylpropan-1-amine
CAS959238-83-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=N1)NC
InChIInChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3
InChIKeyPZDVEUZUKAGTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-pyridin-2-ylpropan-1-amine (CAS 959238-83-6): Physicochemical and Structural Baseline for Research Sourcing


N-Methyl-1-pyridin-2-ylpropan-1-amine (CAS: 959238-83-6) is a tertiary amine featuring a pyridine ring substituted at the 2-position with a propan-1-amine chain containing a secondary methylamino group . Its molecular formula is C₉H₁₄N₂ with a molecular weight of 150.22 g/mol . This compound serves as a fundamental building block in organic synthesis and medicinal chemistry, primarily used for the preparation of more complex molecules and as a ligand in coordination chemistry . It is supplied as a research chemical with a specified purity of 95% and is recommended for storage in a cool, dry place .

Why Closely Related Analogs Like 1-(Pyridin-2-yl)propan-1-amine Are Not Direct Substitutes for N-Methyl-1-pyridin-2-ylpropan-1-amine


Despite structural similarities within the pyridin-2-ylpropan-1-amine class, generic substitution fails due to critical differences in physicochemical properties that dictate reactivity and molecular interactions. For example, the target compound's N-methyl group creates a tertiary amine center, contrasting with the primary amine in 1-(pyridin-2-yl)propan-1-amine . This structural variance leads to a significant difference in lipophilicity, with the target compound exhibiting a calculated XLogP value of 1.2 compared to 0.7 for its primary amine analog [1]. This 0.5 unit increase in XLogP is not incremental; it translates to a 3.16-fold higher partition coefficient (logP scale), which can substantially alter membrane permeability, receptor binding kinetics, and metabolic stability [2]. Furthermore, positional isomerism introduces a distinct spatial configuration, as seen in N-Methyl-1-pyridin-2-ylpropan-2-amine, which can lead to divergent binding affinities and synthetic outcomes despite sharing the same molecular formula and weight . Therefore, substituting this compound with an analog without rigorous validation risks altering reaction yields, ligand selectivity, and overall experimental reproducibility.

Quantitative Differentiation of N-Methyl-1-pyridin-2-ylpropan-1-amine: Comparative Data vs. Closest Analogs


Lipophilicity Advantage Over Primary Amine Analog (CAS 100155-73-5)

The target compound demonstrates a markedly higher calculated lipophilicity compared to its primary amine analog, 1-(pyridin-2-yl)propan-1-amine. This difference is critical for predicting membrane permeability and in vivo distribution. The N-methyl substitution in the target compound reduces hydrogen bonding potential and increases hydrophobic surface area, resulting in a higher XLogP value [1].

Lipophilicity Drug Design Physicochemical Property

Defined Purity Specification vs. Custom Synthesis-Only Analogs

The target compound is available as a catalog product with a defined and verifiable minimum purity specification of 95% . This contrasts with many closely related analogs, such as the positional isomer N-Methyl-1-pyridin-2-ylpropan-2-amine (CAS 55496-56-5), which are primarily offered as custom synthesis items without a guaranteed purity grade from a major supplier [1]. The availability of a standard purity specification provides a clear advantage for reproducibility in research applications.

Chemical Purity Procurement Quality Control

Structural Distinction: Tertiary vs. Primary Amine Center

The core structural difference between the target compound and its closest analog, 1-(pyridin-2-yl)propan-1-amine (CAS 100155-73-5), lies in the amine functionality. The target compound features a secondary methylamino group (tertiary amine), while the analog contains a primary amine [1]. This substitution alters key properties such as hydrogen bond donor count (1 for the target compound vs. 2 for the analog) and rotatable bond count (3 for the target vs. 2 for the analog) . These differences are fundamental to the compound's reactivity profile and its utility as a specific building block.

Chemical Structure Synthetic Intermediate Reactivity

Positional Isomer Differentiation for Precise Synthetic Applications

The target compound (N-Methyl-1-pyridin-2-ylpropan-1-amine) and its positional isomer (N-Methyl-1-pyridin-2-ylpropan-2-amine, CAS 55496-56-5) share an identical molecular formula (C9H14N2) and weight (150.22 g/mol) . However, the distinct position of the methylamino group on the propyl chain creates a different spatial orientation and electronic environment. This positional isomerism is a critical differentiator in applications requiring specific molecular recognition, such as ligand binding or crystal packing.

Isomerism Synthetic Chemistry Molecular Recognition

Recommended Application Scenarios for N-Methyl-1-pyridin-2-ylpropan-1-amine Based on Verified Differentiators


Synthesis of Complex Organic Molecules Requiring a Tertiary Amine Building Block

Given its defined tertiary amine structure and high purity specification (95%), this compound is ideally suited as a reliable building block in multi-step organic syntheses where a secondary methylamino group is required. Its unique substitution pattern, distinct from primary amine analogs, prevents unwanted hydrogen bonding interactions during reactions like amide coupling or reductive amination, improving synthetic efficiency .

Development of Ligands for Coordination Chemistry with Controlled Lipophilicity

The compound's calculated XLogP of 1.2 indicates a moderate lipophilicity that is 0.5 units higher than its primary amine analog. This property is advantageous for designing ligands for metal complexes intended for applications in non-polar environments or for tuning the solubility profile of a catalyst. The quantifiable difference in lipophilicity provides a basis for selecting this compound when a balance between aqueous solubility and membrane permeability is desired .

Medicinal Chemistry Research Targeting CNS or Intracellular Receptors

The elevated lipophilicity (XLogP = 1.2) and reduced hydrogen bond donor count (1 vs. 2) of N-Methyl-1-pyridin-2-ylpropan-1-amine, compared to its primary amine analog, suggest enhanced potential for crossing biological membranes, such as the blood-brain barrier . This makes it a candidate scaffold for medicinal chemistry programs focused on central nervous system (CNS) targets or intracellular enzymes, where the N-methyl group can serve as a critical pharmacophoric element for modulating potency and selectivity [1].

Chemical Biology Studies on Receptor Binding and Enzyme Modulation

While direct comparative bioactivity data is limited, the compound's class as a pyridine derivative and its specific tertiary amine motif suggest it can serve as a probe to study interactions with enzymes or neurotransmitter receptors . Its procurement in 95% purity ensures that any observed biological activity is attributable to the compound itself, rather than confounding impurities, supporting robust data generation in preliminary assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-pyridin-2-ylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.